(2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone
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Overview
Description
(2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl ring, an ethoxy group, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized via a Simmons-Smith reaction, where an alkene reacts with diiodomethane (CH2I2) in the presence of a zinc-copper couple (Zn-Cu).
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base such as sodium hydride (NaH).
Piperazine Derivative Formation: The piperazine moiety can be synthesized by reacting ethylenediamine with an appropriate alkyl halide under basic conditions.
Final Coupling Reaction: The final step involves coupling the cyclopropyl and piperazine derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethoxy group can be substituted by nucleophiles in the presence of strong bases or acids, leading to various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaH, HCl, HBr
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural features.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activities. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone
- (2-Ethoxycyclopropyl)-[3-methyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone
- (2-Ethoxycyclopropyl)-[3-ethyl-4-(2-methoxypropyl)piperazin-1-yl]methanone
Uniqueness
(2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups and structural features. The presence of the ethoxy group and the hydroxypropyl group in conjunction with the cyclopropyl and piperazine moieties provides distinct chemical and biological properties that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-4-12-10-17(7-6-16(12)9-11(3)18)15(19)13-8-14(13)20-5-2/h11-14,18H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOOJTVGXPUIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CC(C)O)C(=O)C2CC2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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